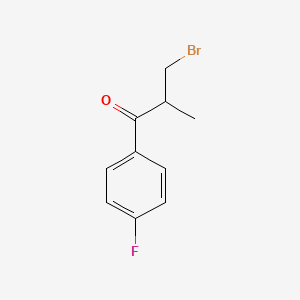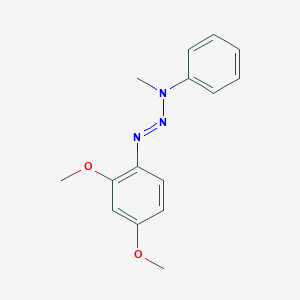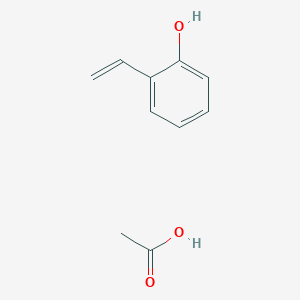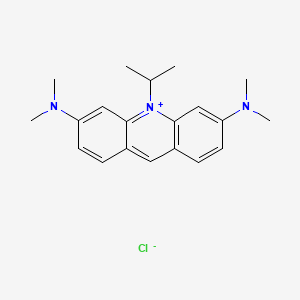![molecular formula C30H42O B14598799 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- CAS No. 60624-94-4](/img/structure/B14598799.png)
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- is a chemical compound known for its unique structure and properties. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) within the carbon chain. This compound is particularly interesting due to its complex molecular structure, which includes a fluorenyl group and a long alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorenyl compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques like distillation and chromatography are employed to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the fluorenyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and alkyl chains.
Fluorenone: Contains the fluorenyl group but differs in the position and type of functional groups.
2-Pentanone: Another ketone with a different carbon chain structure.
Uniqueness
1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]- is unique due to its combination of a long alkyl chain and a fluorenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
60624-94-4 |
|---|---|
Molekularformel |
C30H42O |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
1-[7-(2-methylundecyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C30H42O/c1-4-6-8-9-10-11-12-13-23(3)19-24-15-17-28-26(20-24)22-27-21-25(16-18-29(27)28)30(31)14-7-5-2/h15-18,20-21,23H,4-14,19,22H2,1-3H3 |
InChI-Schlüssel |
QTSOHMQHPCRDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
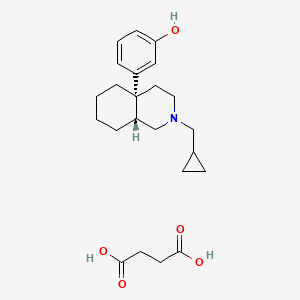

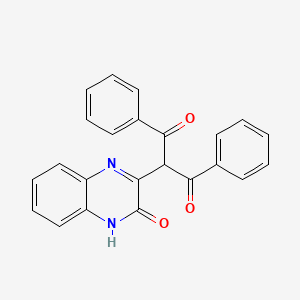
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

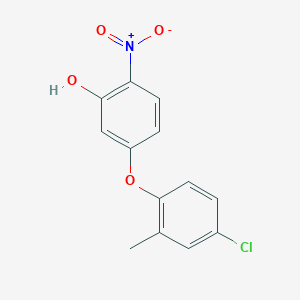
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

